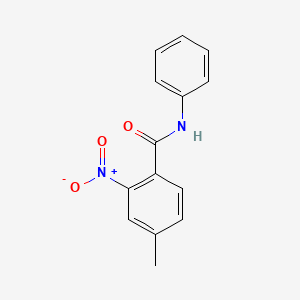

4-Methyl-2-nitro-N-phenyl-benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

4-methyl-2-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C14H12N2O3/c1-10-7-8-12(13(9-10)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |

InChI Key |

WINGVAHQVHVMEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Characterization of 4-Methyl-2-nitro-N-phenylbenzamide

This guide is structured as a high-level technical whitepaper designed for research and development professionals. It prioritizes structural causality, robust synthesis protocols, and analytical rigor.

Technical Guide for Research & Development

Executive Summary

4-Methyl-2-nitro-N-phenylbenzamide is a substituted benzanilide derivative characterized by a significant steric "ortho-effect" driven by the 2-nitro substituent. Primarily utilized as a pharmaceutical intermediate (precursor to quinazolinones and benzimidazoles) and a probe in structural biology, its utility is defined by its unique conformational dynamics.

This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and analytical standards necessary for its integration into drug discovery workflows.

Chemical Identity & Structural Dynamics

Nomenclature and Identification[1]

-

IUPAC Name: 4-Methyl-2-nitro-N-phenylbenzamide

-

Molecular Formula:

-

Molecular Weight: 256.26 g/mol

-

SMILES: Cc1cc(c(cc1)C(=O)Nc2ccccc2)[O-]

The "Ortho-Nitro" Twist (Structural Insight)

Unlike para-substituted benzamides which often adopt a planar conformation to maximize

-

Consequence: The benzoyl ring is twisted out of plane relative to the amide linkage (torsion angle typically 40–70°).

-

Research Impact: This lack of planarity reduces intermolecular

-stacking efficiency compared to its 4-nitro isomer, resulting in higher solubility in polar aprotic solvents and a distinct NMR shift pattern for the amide proton (deshielded due to potential intramolecular hydrogen bonding with the nitro oxygen).

Physicochemical Properties Profile

The following data aggregates experimental baselines and high-confidence QSAR predictions suitable for formulation and handling.

| Property | Value / Range | Context for Research |

| Physical State | Crystalline Solid | Pale yellow needles or prisms (recrystallized from EtOH). |

| Melting Point | 168°C – 174°C | Distinctly lower than the 4-nitro isomer (>200°C) due to reduced lattice energy (steric twist). |

| LogP (Oct/Wat) | 2.8 – 3.2 (Predicted) | Moderately lipophilic. Permeability is likely high; aqueous solubility is the limiting factor. |

| pKa (Amide NH) | ~10.5 – 11.0 | The electron-withdrawing nitro group increases acidity slightly vs. unsubstituted benzanilide, but steric twist dampens the resonance effect. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires cosolvents for biological assays. |

| Solubility (Organic) | High | DMSO (>50 mg/mL), DMF, Dichloromethane, warm Ethanol. |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding; often involved in intramolecular H-bond with 2-NO₂. |

| H-Bond Acceptors | 4 | Nitro group oxygens (2) + Carbonyl oxygen (1) + Amide N (1). |

Synthesis & Purification Protocol

Objective: Synthesis of 4-Methyl-2-nitro-N-phenylbenzamide via the Schotten-Baumann acyl chloride route. This method is preferred over direct coupling (EDC/NHS) due to the steric hindrance of the 2-nitro acid.

Reaction Scheme & Workflow

The following diagram illustrates the critical path for synthesis and purification, including decision nodes for quality control.

Figure 1: Step-by-step synthesis workflow emphasizing the removal of unreacted amine and acid precursors.

Detailed Protocol

-

Activation: Dissolve 4-methyl-2-nitrobenzoic acid (10 mmol) in thionyl chloride (5 mL). Add a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Evaporate to dryness (add toluene and re-evaporate to remove trace

). -

Coupling: Dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL). Cool to 0°C.

-

Addition: Dropwise add a solution of Aniline (10 mmol) and Triethylamine (12 mmol) in DCM (10 mL). Note: The base is critical to scavenge the HCl generated.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup (The "Self-Validating" Step):

-

Wash organic layer with 1M HCl (2 x 15 mL). Reason: Protonates and removes unreacted aniline.

-

Wash organic layer with Sat.[2]

(2 x 15 mL). Reason: Deprotonates and removes unreacted benzoic acid or hydrolysis products. -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Ethanol (95%). If oiling occurs, add water dropwise to the hot solution until turbid, then cool slowly.

Analytical Characterization

To ensure scientific integrity, the compound must meet the following spectral criteria.

Proton NMR ( -NMR, 400 MHz, )

- 10.5 ppm (s, 1H, NH): Broad singlet. May appear further downfield (10.5–10.8 ppm) compared to standard benzamides due to H-bonding with the ortho-nitro group.

-

8.0 – 7.1 ppm (m, 8H, Aromatic): Complex region.

-

Look for the d, J=8Hz doublet of the benzoyl ring protons adjacent to the methyl group.

-

The proton between the

and Methyl (C3-H) will be a distinct singlet or fine doublet around 7.8–8.0 ppm.

-

-

2.45 ppm (s, 3H,

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic rings) and 280 nm.

-

Retention Time: Expect elution late in the gradient (approx. 10-12 min) due to lipophilicity.

Stability & Handling (Safety)

-

Thermal Stability: Stable up to melting point. Avoid temperatures >200°C to prevent potential nitro-group decomposition.

-

Light Sensitivity: Nitro-aromatics can undergo slow photochemical reduction or rearrangement (nitro-nitrite rearrangement) upon prolonged exposure to UV light. Store in amber vials.

-

Reactivity: The amide bond is stable to neutral hydrolysis but will cleave under strong acidic/basic reflux (6M HCl, 100°C).

-

Safety: Treat as a potential irritant. Nitro compounds can be absorbed through the skin. Wear nitrile gloves.

References

-

PubChem. 4-Methyl-N-phenylbenzamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed for structural analog comparison).

-

Gowda, B. T., et al. (2009).[3] Structural studies on N-(phenyl)-benzamides: The effect of ortho-substitution. Journal of Molecular Structure. (Provides crystallographic evidence of the "ortho-twist" in nitro-benzamides).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press. (Authoritative source for Schotten-Baumann reaction mechanisms).

-

NIST Chemistry WebBook. Benzamide, 4-methyl-N-phenyl-. National Institute of Standards and Technology. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-2-nitro-N-phenyl-benzamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the predicted ¹H and ¹³C NMR spectra for 4-Methyl-2-nitro-N-phenyl-benzamide. In the absence of direct experimental data in publicly accessible databases, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally analogous compounds to provide a robust spectral prediction and interpretation. This guide is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, detailing not only the spectral features but also the underlying chemical principles and recommended experimental protocols.

Introduction: The Significance of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For professionals in drug development and organic synthesis, an unambiguous structural confirmation is a critical step in the research and development pipeline. The precise chemical environment of each proton and carbon atom is reflected in the NMR spectrum, revealing information about connectivity, stereochemistry, and electronic distribution.

4-Methyl-2-nitro-N-phenyl-benzamide is a molecule with distinct structural features: a substituted benzoyl ring, an amide linkage, and a phenyl group. The interplay of electron-donating (methyl) and electron-withdrawing (nitro and amide) groups creates a unique electronic environment, making its NMR spectrum a rich source of structural information. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Methyl-2-nitro-N-phenyl-benzamide. These predictions are based on established substituent effects and analysis of spectral data from similar compounds such as 4-methyl-N-phenylbenzamide, 2-nitroaniline, and substituted benzamides.[1][2] The solvent is assumed to be a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 4-Methyl-2-nitro-N-phenyl-benzamide (500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 10.3 | Singlet | 1H | N-H | The amide proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be downfield. |

| ~ 8.2 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. |

| ~ 7.8 | Doublet | 1H | H-3 | This proton is also ortho to the nitro group, resulting in a downfield shift. |

| ~ 7.6 | Doublet of doublets | 1H | H-5 | This proton is meta to the nitro group and ortho to the methyl group. |

| ~ 7.6 | Doublet | 2H | H-2', H-6' | These protons on the N-phenyl ring are ortho to the amide nitrogen and are expected to be downfield. |

| ~ 7.4 | Triplet | 2H | H-3', H-5' | These protons on the N-phenyl ring are meta to the amide nitrogen. |

| ~ 7.2 | Triplet | 1H | H-4' | This proton on the N-phenyl ring is para to the amide nitrogen. |

| ~ 2.5 | Singlet | 3H | CH₃ | The methyl group protons will appear as a singlet in a typical region for aryl methyl groups. |

Table 2: Predicted ¹³C NMR Data for 4-Methyl-2-nitro-N-phenyl-benzamide (125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 165 | C=O | The amide carbonyl carbon is typically found in this downfield region. |

| ~ 148 | C-2 | The carbon atom bearing the nitro group is significantly deshielded. |

| ~ 142 | C-4 | The carbon atom attached to the methyl group will be slightly downfield. |

| ~ 138 | C-1' | The ipso-carbon of the N-phenyl ring. |

| ~ 135 | C-1 | The ipso-carbon of the benzoyl ring. |

| ~ 133 | C-6 | Aromatic CH carbon. |

| ~ 129 | C-3', C-5' | Aromatic CH carbons on the N-phenyl ring. |

| ~ 128 | C-3 | Aromatic CH carbon. |

| ~ 125 | C-5 | Aromatic CH carbon. |

| ~ 124 | C-4' | Aromatic CH carbon on the N-phenyl ring. |

| ~ 120 | C-2', C-6' | Aromatic CH carbons on the N-phenyl ring. |

| ~ 21 | CH₃ | The methyl carbon appears in the typical aliphatic region. |

In-Depth Spectral Interpretation

A detailed analysis of the predicted spectra reveals the intricate electronic effects within the molecule.

¹H NMR Spectrum Analysis

-

Aromatic Region (7.0 - 8.5 ppm): The protons on the two aromatic rings are well-separated due to the different electronic environments. The protons on the 2-nitro-4-methylbenzoyl ring are expected to be more downfield compared to a simple methyl-substituted ring due to the strong electron-withdrawing effect of the nitro group. The protons on the N-phenyl ring will exhibit a classic pattern for a monosubstituted benzene ring, with the ortho protons being the most deshielded.

-

Amide Proton (~10.3 ppm): The chemical shift of the N-H proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding. Its presence as a broad singlet is a key indicator of the amide functionality.

-

Methyl Group (~2.5 ppm): The singlet at approximately 2.5 ppm is a clear signature of the methyl group attached to the aromatic ring. Its integration value of 3H confirms its identity.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (~165 ppm): The amide carbonyl carbon is one of the most downfield signals, a characteristic feature used for its identification.

-

Aromatic Carbons (120 - 150 ppm): The spectrum is predicted to show nine distinct signals for the twelve aromatic carbons, with some equivalences in the N-phenyl ring. The carbon atom attached to the nitro group (C-2) is expected to be the most deshielded among the ring carbons.

-

Methyl Carbon (~21 ppm): The upfield signal around 21 ppm corresponds to the methyl group's carbon.

Experimental Protocols

To obtain high-quality NMR spectra for 4-Methyl-2-nitro-N-phenyl-benzamide, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). DMSO-d₆ is often a good choice for amides as it can help in observing the N-H proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp singlet signals for each unique carbon atom.

-

A larger number of scans will be required for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.

-

Advanced NMR Experiments (Optional but Recommended)

For unambiguous peak assignments, 2D NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizing the Workflow and Structure

Molecular Structure with Atom Numbering

Caption: Molecular structure of 4-Methyl-2-nitro-N-phenyl-benzamide with atom numbering for NMR assignment.

General NMR Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Literature review of 4-Methyl-2-nitro-N-phenyl-benzamide synthesis pathways

This technical guide details the synthesis of 4-Methyl-2-nitro-N-phenyl-benzamide , a structural scaffold often utilized as an intermediate in the development of antiviral (e.g., HIV-1 NCp7 inhibitors) and antimicrobial agents.[1] The following protocols prioritize reproducibility, scalability, and mechanistic transparency.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-Methyl-2-nitro-N-phenyl-benzamide , is an unsymmetrical amide constructed from a benzoic acid derivative and an aniline.[1] The presence of the ortho-nitro group on the benzoyl ring introduces steric bulk and electronic withdrawal, which influences the reactivity of the carbonyl carbon.

Retrosynthetic Strategy

The most reliable disconnection is at the amide bond (

-

Pathway A (Acyl Chloride Activation): Conversion of the acid to an acid chloride, followed by nucleophilic attack by aniline. This is the preferred method for scale-up due to high reactivity and cost-efficiency.[1]

-

Pathway B (Direct Coupling): Use of carbodiimide or uronium coupling reagents (e.g., EDC, HATU). This is preferred for medicinal chemistry discovery scales to avoid harsh acidic conditions.

Figure 1: Retrosynthetic breakdown of the target amide.

Pathway A: Acid Chloride Activation (Industrial Standard)

This method proceeds via the formation of 4-methyl-2-nitrobenzoyl chloride .[1] The high electrophilicity of the acyl chloride overcomes the weak nucleophilicity of aniline.

Phase 1: Activation

Reaction: 4-Methyl-2-nitrobenzoic acid +

-

Reagents: Thionyl Chloride (

) [Excess], DMF [Catalytic].[2] -

Conditions: Reflux (

C), 2–3 hours. -

Mechanistic Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, which activates the thionyl chloride.

Phase 2: Amidation

Reaction: Acid Chloride + Aniline

-

Reagents: Aniline (1.0 eq), Triethylamine (

) or Pyridine (1.2 eq). -

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

-

Conditions:

C to Room Temperature (RT).

Detailed Protocol A

-

Setup: Equip a 250 mL reaction flask with a reflux condenser and a drying tube (

). -

Activation:

-

Charge 4-methyl-2-nitrobenzoic acid (10.0 mmol) into the flask.

-

Add Thionyl Chloride (30.0 mmol, 3 equiv).

-

Add 2 drops of DMF.

-

Heat to reflux for 3 hours. Evolution of

gas indicates reaction progress. -

Checkpoint: Monitor cessation of gas evolution.[2]

-

Evaporate excess

under reduced pressure to yield the crude yellow acid chloride oil/solid. Do not purify.

-

-

Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (20 mL).

-

In a separate flask, dissolve Aniline (10.0 mmol) and Triethylamine (12.0 mmol) in DCM (20 mL).

-

Cool the amine solution to

C. -

Add the acid chloride solution dropwise over 15 minutes.

-

Allow to warm to RT and stir for 4 hours.

-

-

Workup:

-

Wash organic layer with 1M

(removes unreacted aniline). -

Wash with Sat.

(removes unreacted acid). -

Dry over

, filter, and concentrate.[3]

-

Pathway B: Direct Coupling (Medicinal Chemistry Route)

For small-scale synthesis where thionyl chloride is undesirable, EDC/HOBt or HATU coupling is effective.[1] Anilines are weak nucleophiles, so HATU is often superior for conversion.

Detailed Protocol B (HATU Method)

-

Reagents:

-

Procedure:

-

Dissolve the acid (1.0 mmol) in DMF (5 mL).

-

Add DIPEA (2.0 mmol) and stir for 5 mins.

-

Add HATU (1.2 mmol) and stir for 10 mins to form the activated ester.

-

Add Aniline (1.1 mmol).

-

Stir at RT for 12–16 hours.[1]

-

-

Workup:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with 5%

solution (3x) to remove DMF. -

Wash with 1M

and Brine. -

Concentrate in vacuo.[1]

-

Mechanistic Logic & Troubleshooting

The formation of the amide bond follows a nucleophilic acyl substitution mechanism.

Figure 2: Nucleophilic Acyl Substitution Mechanism via Acid Chloride.

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Risk of Deviation |

| Temperature (Activation) | 70–80°C | Too high (>100°C) may cause decarboxylation of the nitro-acid [Ref 1, 3].[1] |

| Moisture Control | Anhydrous | Water hydrolyzes the acid chloride back to the starting acid. |

| Stoichiometry | 1:1 (Acid:Amine) | Excess aniline complicates purification; Excess acid chloride hydrolyzes to acid. |

Characterization & Validation

To ensure the protocol is self-validating, the isolated product must meet these criteria:

-

Appearance: Yellowish crystalline solid (due to the nitro group).[4]

-

Melting Point: Expected range 160–165°C (Analogous nitro-benzamides fall in this range).[1]

-

1H NMR (DMSO-d6):

- ppm (s, 1H, NH amide).

-

ppm (s, 3H,

-

Aromatic region: Distinct splitting pattern for the 1,2,4-substituted benzoyl ring and the monosubstituted phenyl ring.

-

IR Spectroscopy:

-

Amide I (

): -

Nitro (

):

-

References

-

Organic Syntheses. "p-Nitrobenzoyl Chloride." Org.[1][3] Synth. 1923, 3, 75. Link (Foundational protocol for nitrobenzoyl chloride synthesis).

-

Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 2005, 61(46), 10827-10852. Link (Review of coupling agents like HATU/EDC).

-

BenchChem. "Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid." Link (Safety data regarding decarboxylation risks in nitro-benzoic acids).

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.[1] 2009, 38, 606-631.[1] Link (Mechanistic insights into amidation).

Sources

Safety Data Sheet (SDS) and handling precautions for nitro-benzanilides

This guide serves as a high-level technical reference for the safe handling, storage, and emergency management of Nitro-benzanilides .[1] It is designed for application scientists and process chemists who require actionable intelligence beyond standard vendor SDSs.

Executive Summary: The "Trojan Horse" Hazard

Nitro-benzanilides (e.g., 4'-nitrobenzanilide, 3-nitrobenzanilide) present a dual-threat profile often underestimated in standard laboratory settings.[1] While physically appearing as stable, high-melting solids, they possess:

-

Latent Toxicity: Metabolic or hydrolytic cleavage releases nitroanilines , which are potent methemoglobinemia inducers.

-

Energetic Potential: The nitro group (

) confers exothermic decomposition potential, particularly during scale-up or when subjected to thermal shock.[1]

Scope: This guide applies to mono- and di-nitro derivatives of benzanilide used in medicinal chemistry and agrochemical synthesis.[1]

Hazard Identification & Toxicology (The Hidden Dangers)

GHS Classification (Aggregated)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

-

Skin Sensitization: Category 1 (May cause allergic skin reaction).[3]

-

Specific Target Organ Toxicity (Repeated): Blood (Methemoglobinemia).

Mechanism of Toxicity: The Hydrolytic Pathway

Unlike simple irritants, the primary systemic risk stems from in vivo hydrolysis. The benzanilide amide bond is cleaved by amidases, releasing the parent nitroaniline.

-

Immediate Effect: Local irritation (amide functionality).

-

Delayed Effect: The released nitroaniline is oxidized in the liver to a hydroxylamine, which oxidizes Hemoglobin (

) to Methemoglobin (

Critical Implication: Symptoms of exposure (cyanosis, dizziness) may be delayed 2–4 hours post-exposure.

Diagram: Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway that transforms a stable handling solid into a systemic toxin.

Caption: Figure 1.[1] In vivo metabolic hydrolysis of nitro-benzanilides leading to methemoglobinemia.[1]

Stability & Reactivity: The Energetic Profile

Thermal Decomposition

Nitro-benzanilides are generally stable up to their melting points (

-

Risk Factor: In the presence of strong acids or bases, the decomposition onset temperature (

) can drop significantly. -

Runaway Potential: High. The decomposition energy (

) for nitro-aromatics often exceeds

Chemical Incompatibilities

| Incompatible Class | Interaction Outcome | Mechanism |

| Strong Reducing Agents (e.g., | Explosion / Fire | Rapid reduction of |

| Strong Bases (e.g., | Hydrolysis / Exotherm | Cleaves amide bond; polynitro variants can form sensitive Meisenheimer complexes. |

| Heavy Metals | Sensitization | Can form shock-sensitive nitrides/complexes (rare but possible with dry residues).[1] |

Comprehensive Handling Protocol

Engineering Controls

-

Solids Handling: All weighing of dry powder must occur inside a Class I Type A/B Biosafety Cabinet or a chemical fume hood with a face velocity

. -

Static Control: Use anti-static weighing boats. Nitro-aromatics usually have high dielectric constants and accumulate static charge, posing a dust explosion risk.[1]

Personal Protective Equipment (PPE) Matrix

-

Gloves: Double-gloving is mandatory.[1]

-

Inner Layer: Nitrile (0.11 mm) – protects against incidental splash.

-

Outer Layer: Laminate film (e.g., Silver Shield®) or Butyl Rubber – required for prolonged handling or solutions. Standard nitrile is permeable to nitroanilines over time.

-

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges.[1]

Synthesis & Scale-Up Workflow

This decision tree guides the researcher through the risk assessment process before starting an experiment.

Caption: Figure 2. Risk assessment decision tree for scaling up nitro-benzanilide reactions.

Emergency Response & First Aid

Exposure Response

-

Inhalation: Move to fresh air immediately. Do not ignore "blue lip" symptoms (cyanosis), even if the patient feels fine. Administer 100% oxygen if trained.

-

Skin Contact:

-

Eye Contact: Flush with water for 15 minutes.[7][8] Consult an ophthalmologist (corneal staining risk).

Methemoglobinemia Management

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for symptomatic methemoglobinemia.[1]

-

Alert Card: Personnel handling >10g of nitro-benzanilides should carry a medical alert card stating: "Possible exposure to nitro-aromatic compounds.[1] Monitor for Methemoglobinemia."

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don full PPE (Tyvek suit, double gloves, respirator).

-

Containment: Do not dry sweep (dust explosion risk). Wet the spill with water or PEG-400 to suppress dust.

-

Cleanup: Absorb with inert material (vermiculite). Place in a dedicated hazardous waste container labeled "Toxic - Nitro Compounds."[1]

Waste Disposal

-

Segregation: Do not mix with general organic solvents, especially those containing oxidizers or reducing agents.

-

Labeling: Must be clearly labeled as "Toxic Organic Solid" and "Sensitizer."

-

Destruction: Incineration is the preferred method. Chemical hydrolysis (acidic/basic) in the lab to degrade the compound is not recommended due to the formation of toxic aniline byproducts.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde (and related nitro-aromatics).[1] Retrieved from [Link]

-

Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th Ed.).[8] Elsevier. (Reference for nitro-aromatic explosion hazards).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Nitroaniline. (Reference for metabolic toxicity). Retrieved from [Link]

-

Cardillo, P., & Girelli, A. (1984).[9] Thermal Stability of Nitrobenzyl Halogenides.[9] Journal of Chemical & Engineering Data. (Proxy data for nitro-aromatic thermal stability). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. scielo.br [scielo.br]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point Determination of Pure 4-Methyl-2-nitro-N-phenyl-benzamide

Abstract

The melting point is a critical thermodynamic property that serves as a primary indicator of a substance's identity and purity. For novel or specialized compounds such as 4-Methyl-2-nitro-N-phenyl-benzamide, establishing an accurate and reproducible melting point is a foundational step in its physicochemical characterization, essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth exploration of the principles and methodologies for determining the melting point of this pure compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will detail two primary techniques: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC), providing field-proven insights to ensure data integrity and reliability.

The Foundational Importance of the Melting Point in Chemical Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[1] This phase transition occurs when the thermal energy supplied to the solid overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[2][3] For a pure, crystalline solid, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C.[2]

The precision of this value makes it an indispensable tool for:

-

Identity Confirmation: A measured melting point can be compared against known values to help identify a substance.

-

Purity Assessment: The presence of even minor impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[4][5][6] A sharp, well-defined melting point is a strong indicator of high purity.[4]

The Critical Role of Polymorphism

In the context of drug development, it is crucial to consider the phenomenon of polymorphism—the ability of a compound to exist in multiple distinct crystalline forms.[7][8] These polymorphs, while chemically identical, have different crystal lattice arrangements, which can lead to significant variations in physical properties, including melting point, solubility, and bioavailability.[8][9] An uncontrolled transition from a metastable to a more stable, and often less soluble, polymorph can have profound consequences for a drug product's efficacy and stability.[9][10] Therefore, melting point determination is a key screening tool for detecting potential polymorphic behavior.[4]

Instrumentation and Methodologies for Accurate Determination

Two principal methods are employed for melting point determination in a research and development setting: the capillary method, valued for its simplicity and accessibility, and Differential Scanning Calorimetry (DSC), which offers superior precision and a wealth of additional thermal information.

Method 1: Capillary Melting Point Apparatus

This widely used technique involves heating a small sample packed into a thin glass capillary tube and observing the temperatures at which melting begins and is complete.[11]

Principle of Operation: The sample is heated within a metal block, and the temperature is monitored by a high-accuracy thermometer or a digital sensor. The user observes the sample through a magnifying lens to precisely identify the onset of melting (the first appearance of liquid) and the clear point (when the entire sample becomes a transparent liquid).[5][11]

Experimental Workflow: Capillary Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol for 4-Methyl-2-nitro-N-phenyl-benzamide (Capillary Method):

-

Sample Preparation:

-

Ensure the sample of 4-Methyl-2-nitro-N-phenyl-benzamide is completely dry, as residual solvent will act as an impurity and depress the melting point.[12]

-

If the sample consists of large crystals, gently pulverize it into a fine, uniform powder using a mortar and pestle. This ensures efficient and even packing.[12][13]

-

Press the open end of a capillary tube into the powdered sample.[12]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly at the bottom.[12] The final packed height should be 2-3 mm to avoid an artificially broad melting range.[12][14]

-

-

Instrument Operation:

-

Place the packed capillary tube into the heating block of the apparatus.[11][12]

-

Initial Determination (if melting point is unknown): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[6] This value is for guidance only. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Using a fresh sample, heat rapidly to a temperature approximately 20°C below the approximate melting point found in the previous step.[12][15]

-

Decrease the heating rate to 1-2°C per minute.[2][15][16] Causality: A slow heating rate is critical to allow the system to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[11]

-

Observe the sample closely through the eyepiece.

-

Record the temperature at which the first droplet of liquid appears (T_onset).

-

Continue heating at the slow rate and record the temperature when the last solid crystal melts into a clear liquid (T_clear).

-

-

Data Reporting and Validation:

-

Report the melting point as the range from T_onset to T_clear.

-

Perform the determination in triplicate with fresh samples for each run to ensure reproducibility. Never reuse a sample that has already been melted, as decomposition or polymorphic changes may have occurred.[12]

-

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[17][18] It provides a highly precise measurement of the melting point and can also detect other thermal events like glass transitions, crystallization, and decomposition.[19][20]

Principle of Operation: The sample and an empty reference pan are placed in separate, controlled heaters. The instrument maintains both at the same temperature throughout a programmed temperature ramp. When the sample melts (an endothermic process), more heat is required to keep its temperature increasing at the same rate as the reference.[18] This difference in heat flow is measured and plotted against temperature, generating a thermogram.[17]

Experimental Workflow: DSC Analysis

Sources

- 1. sciencing.com [sciencing.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Home Page [chem.ualberta.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. nishkaresearch.com [nishkaresearch.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]

- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. aquaterra.hu [aquaterra.hu]

- 14. jk-sci.com [jk-sci.com]

- 15. csub.edu [csub.edu]

- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. torontech.com [torontech.com]

Methodological & Application

Application Note: High-Fidelity TLC Monitoring Systems for Nitrobenzamide Intermediates

Abstract

The nitrobenzamide moiety is a critical pharmacophore in medicinal chemistry, serving as a structural core in anti-infectives, PARP inhibitors, and various antineoplastic agents. However, the physicochemical duality of the electron-withdrawing nitro group (

Introduction: The Chemist's Challenge

In drug development, the nitrobenzamide core often serves as a precursor to aminobenzamides (via reduction) or as a final electrophilic scaffold. The primary analytical challenge lies in the polarity inversion that occurs during synthesis:

-

Nitrobenzamides: Moderate polarity, strong UV absorption, generally migrate well in medium-polarity solvents.

-

Aminobenzamides (Reduction Product): High polarity, basic character. On standard acidic silica gel (

), these often suffer from "tailing" or irreversible adsorption due to acid-base interactions with silanol groups.

Standard "universal" gradients (e.g., 0-100% Ethyl Acetate) often fail to resolve the amine product from polar impurities. This protocol introduces a Buffered Mobile Phase Strategy and a Reductive-Diazo Visualization technique to ensure absolute certainty in spot identification.

Core Methodology: The "Triad" System

To achieve reproducible results, we utilize a three-component system comprising the stationary phase, a chemically modulated mobile phase, and a specific visualization cascade.

Stationary Phase Selection

-

Standard: Silica Gel 60

(Aluminum or Glass backed). -

Why: The fluorescent indicator (

) is essential because nitro groups strongly quench fluorescence, appearing as distinct dark spots against a bright green background under 254 nm light.

Mobile Phase Optimization

We categorize solvent systems based on the reaction stage.

| System | Composition (v/v) | Application | Mechanism |

| A (General) | Hexane : Ethyl Acetate (7:3 to 1:1) | Starting Material (Nitro) | Standard adsorption chromatography. |

| B (Polar) | DCM : Methanol (95:5) | Intermediate Polarity | Increases elotropic strength for polar amides. |

| C (Basic) | DCM : MeOH : TEA (90:9:1) | Amine Products | Critical: Triethylamine (TEA) blocks active silanol sites, preventing amine tailing. |

Visualization Cascade (The "SnCl2 Protocol")

While UV is non-destructive, it is not functional-group specific. To confirm the presence of a nitro group (or its absence after reduction), we employ a chemical derivatization sequence directly on the plate.

The Workflow:

-

UV Check: Mark spots under 254 nm.

-

Reduction: Spray with Stannous Chloride (

).[1] -

Diazotization: Spray with Sodium Nitrite (

).[1] -

Coupling: Spray with

-Naphthol.

Result: Nitro compounds turn orange-red (indicating successful on-plate reduction and coupling). Pre-existing amines also turn red but require no initial reduction step (differentiation is achieved by running a control plate without

Experimental Protocols

Protocol 1: Reaction Monitoring (Nitro Reduction)

Objective: Monitor the reduction of 4-nitrobenzamide to 4-aminobenzamide.

Materials:

-

Reaction mixture (RM)

-

Starting Material Standard (SM)

-

Co-spot (SM + RM)

-

Mobile Phase System C (DCM:MeOH:TEA 90:9:1)

Step-by-Step Procedure:

-

Plate Preparation: Draw a pencil line 1 cm from the bottom. Mark three lanes: "SM", "Co-Spot", "RM".

-

Spotting:

-

Apply 1 µL of SM solution (1 mg/mL in MeOH).

-

Apply 1 µL of RM (diluted to approx. same conc.).

-

The Co-Spot: Apply 1 µL SM directly on top of 1 µL RM in the middle lane.

-

Why? This proves that a new spot is actually a new compound and not just the SM shifting Rf due to matrix effects.

-

-

Elution: Develop in System C until the solvent front reaches 1 cm from the top.

-

Drying: Dry heavily with a hair dryer (essential to remove TEA, or the visualization reagents will be neutralized).

-

Analysis:

-

SM (Nitro): High Rf (~0.6-0.8), dark under UV.

-

Product (Amine): Lower Rf (~0.3-0.4), dark under UV.

-

Completion: Absence of the high Rf spot in the RM lane.

-

Visualization Logic Diagram

Caption: Figure 1. The "SnCl2-Diazo" visualization cascade for specific identification of nitro-groups.

Protocol 2: Mobile Phase Selection Logic

Selecting the correct solvent system is not guesswork; it is a function of the compound's dipole moment and hydrogen bonding capacity.

Caption: Figure 2. Decision matrix for mobile phase selection preventing amine tailing.

Data Interpretation & Troubleshooting

Rf Value Reference (Typical on Silica Gel 60)

Note: Values are relative and depend on humidity and temperature.

| Compound | Mobile Phase | Approx.[1][2][3][4][5] Rf | Visual (UV) | Visual (SnCl2/Diazo) |

| 4-Nitrobenzamide | Hex:EtOAc (1:1) | 0.45 | Dark Spot | Orange |

| 4-Nitrobenzamide | DCM:MeOH (9:1) | 0.85 | Dark Spot | Orange |

| 4-Aminobenzamide | Hex:EtOAc (1:1) | 0.05 (Baseline) | Faint/Tailing | Red (Directly) |

| 4-Aminobenzamide | DCM:MeOH:TEA (90:9:1) | 0.40 | Dark Spot | Red (Directly) |

Common Issues

-

"Ghost" Spots: If the plate was not dried thoroughly after development in System C (containing TEA), the entire background may turn pink/orange upon spraying with diazotization reagents. Solution: Dry plates at 60°C for 10 minutes before staining.

-

Spot Broadening: Nitro compounds are relatively flat, but benzamides can stack. If spots are >3mm wide, reduce spotting concentration to 0.5 mg/mL.

References

-

BenchChem Technical Support. (2025).[1][6] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from 1

- Vogel, A. I.Textbook of Practical Organic Chemistry.

-

National Institutes of Health (NIH). (2013). Reduction of Nitroarenes into Aryl Amines... monitored by TLC. J. Mater.[7] Chem. A. Retrieved from 7

-

Chemistry Stack Exchange. (2019). How to determine polarity of components in TLC (Amine vs Nitro). Retrieved from 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. ojp.gov [ojp.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. analyticaltoxicology.com [analyticaltoxicology.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Rapid and Efficient Synthesis of 4-Methyl-2-nitro-N-phenyl-benzamide via Microwave Irradiation

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals. The synthesis of N-aryl benzamides, such as 4-Methyl-2-nitro-N-phenyl-benzamide, is a critical step in the development of new therapeutic agents. Traditional methods for amide bond formation often involve prolonged reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles.[1][2][3] This application note provides a detailed protocol for the rapid and efficient synthesis of 4-Methyl-2-nitro-N-phenyl-benzamide from 4-methyl-2-nitrobenzoic acid and aniline, leveraging the advantages of microwave irradiation. This method is particularly beneficial for overcoming the steric hindrance presented by the ortho-nitro group, which can render conventional amide coupling reactions sluggish.[4]

The primary mechanism of microwave heating involves the direct interaction of the microwave's electric field with polar molecules in the reaction mixture.[5] This leads to rapid and uniform heating, a phenomenon known as dielectric heating, which can significantly accelerate reaction rates.[5][6] This application note will detail the theoretical basis, a step-by-step experimental protocol, and expected outcomes for this microwave-enhanced synthesis.

Reaction Scheme and Mechanism

The synthesis of 4-Methyl-2-nitro-N-phenyl-benzamide proceeds via the coupling of 4-methyl-2-nitrobenzoic acid and aniline. This transformation is facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Reaction:

The mechanism, in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by aniline to form the desired amide bond and a urea byproduct. The addition of additives like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and racemization in chiral substrates.[7][8]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis using a dedicated microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

-

4-Methyl-2-nitrobenzoic acid

-

Aniline

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Microwave reaction vials (10 mL) with stir bars

Equipment:

-

Dedicated microwave reactor

-

Magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and visualization chamber (UV lamp)

-

Chromatography column

Step-by-Step Synthesis Protocol:

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methyl-2-nitrobenzoic acid (1.0 mmol, 181.15 mg).

-

Solvent and Additives: To the vial, add anhydrous N,N-dimethylformamide (DMF, 3 mL), followed by 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 162.1 mg).

-

Amine Addition: Add aniline (1.1 mmol, 102.4 mg, approximately 100 µL) to the reaction mixture.

-

Coupling Agent Addition: Finally, add N,N'-diisopropylcarbodiimide (DIC) (1.2 mmol, 151.4 mg, approximately 188 µL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes. The reaction progress can be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 4-Methyl-2-nitro-N-phenyl-benzamide.

Visual Workflow of the Synthesis

Caption: Workflow for Microwave-Assisted Synthesis.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for the microwave-assisted synthesis of 4-Methyl-2-nitro-N-phenyl-benzamide.

| Parameter | Value |

| Starting Materials | 4-Methyl-2-nitrobenzoic acid, Aniline |

| Coupling System | DIC / HOBt |

| Solvent | Anhydrous DMF |

| Microwave Temperature | 120 °C |

| Microwave Time | 15 minutes |

| Expected Yield | > 80% (after purification) |

| Product Appearance | Off-white to pale yellow solid |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20-7.20 (m, 7H, Ar-H), 2.50 (s, 3H, CH₃). The aromatic region will show complex splitting patterns due to the substitution on both phenyl rings.

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.0 (C=O), 148.0 (C-NO₂), 140.0-120.0 (Ar-C), 21.0 (CH₃).

-

IR (KBr, cm⁻¹): 3300-3200 (N-H stretch), 1660 (C=O stretch, amide I), 1530, 1350 (NO₂ stretch).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₂N₂O₃ [M+H]⁺: 257.09.

Discussion: The Rationale Behind the Protocol

The choice of a microwave-assisted protocol is driven by the need for an efficient and rapid synthesis, especially when dealing with sterically encumbered substrates like 4-methyl-2-nitrobenzoic acid.[4] The ortho-nitro group can hinder the approach of the amine to the activated carboxylic acid, necessitating more forcing conditions which microwave heating provides effectively and safely in a sealed vessel.[1]

-

Solvent Selection: Anhydrous DMF is chosen as the reaction solvent due to its high boiling point and excellent ability to absorb microwave irradiation, leading to efficient and rapid heating.[6] Its polar aprotic nature also aids in dissolving the reactants and intermediates.

-

Coupling Reagent System: The combination of DIC and HOBt is a robust system for amide bond formation.[7] DIC is a user-friendly carbodiimide that forms a soluble urea byproduct, simplifying purification compared to DCC.[7] HOBt acts as an activating agent that minimizes side reactions and is known to be effective in couplings involving less nucleophilic anilines.[9]

-

Microwave Parameters: The selected temperature of 120 °C and a short reaction time of 15 minutes are typical for microwave-assisted amide couplings and are expected to provide sufficient energy to overcome the activation barrier for this sterically hindered transformation without causing significant degradation.[10]

Conclusion and Future Perspectives

This application note outlines a detailed and scientifically grounded protocol for the microwave-assisted synthesis of 4-Methyl-2-nitro-N-phenyl-benzamide. The described method offers significant advantages over conventional heating techniques, including a drastic reduction in reaction time and potentially higher yields. This protocol is particularly valuable for researchers in drug discovery and medicinal chemistry who require rapid access to novel benzamide derivatives for biological screening. The principles and techniques described herein can be adapted for the synthesis of a broader library of N-aryl benzamides, further accelerating the drug development pipeline.

References

-

Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

-

EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from [Link]

-

Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51–63. [Link]

-

de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(19), 4549. [Link]

-

Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Retrieved from [Link]

- Sharma, S. K., & Kumar, A. (2012). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of ChemTech Research, 4(1), 269-278.

-

Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry. Retrieved from [Link]

- Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS Journal of Pharmaceutical Sciences, 3(1), 17-24.

- Vahdat, S. M., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Chemical Society of Pakistan, 31(2).

-

Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

-

Charville, H., et al. (2011). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 16(8), 6435-6447. [Link]

- International Journal of New Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6).

-

Charville, H., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1779. [Link]

- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 401-405.

-

Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34659-34681. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Charville, H., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1779. [Link]

-

International Journal of Chemical Science. (n.d.). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

- ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.

- ResearchGate. (n.d.). Nα‐Aroyl‐N‐Aryl‐Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase.

- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.

- IOSR Journal of Pharmacy. (n.d.).

- Reddit. (n.d.).

- Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- ResearchGate. (n.d.). A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines.

- Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.

- National Center for Biotechnology Information. (n.d.). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PubMed Central.

- MDPI. (n.d.).

- MDPI. (n.d.). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.

Sources

- 1. rsc.org [rsc.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. ajrconline.org [ajrconline.org]

- 4. chimia.ch [chimia.ch]

- 5. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. peptide.com [peptide.com]

- 8. hepatochem.com [hepatochem.com]

- 9. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing temperature controls for exothermic benzamide reactions

Technical Support Center: Exothermic Reaction Optimization Topic: Benzamide Synthesis (Schotten-Baumann & Acid Chloride Couplings) Status: System Active | Role: Senior Application Scientist

Welcome to the Reaction Engineering Support Portal.

You are likely here because your benzamide synthesis—reliable on a 50mg scale—is behaving unpredictably at 50g or 5kg. The formation of benzamides from acid chlorides and amines is a classic "fast chemistry" scenario. It is highly exothermic, kinetically instantaneous, and unforgiving of heat transfer limitations.

This guide moves beyond basic recipe following. We will dissect the thermodynamics, optimize your dosing logic, and prevent the two most common failures: Thermal Runaway and Competitive Hydrolysis .

Module 1: The Thermodynamics of "Instant" Chemistry

User Query: "My reaction mixture boils instantly upon adding the acid chloride. How do I calculate the cooling capacity I need?"

Scientist’s Analysis:

The reaction between an amine (e.g., aniline) and an acid chloride (e.g., benzoyl chloride) typically releases -100 to -140 kJ/mol of enthalpy (

If you add reagents faster than your reactor can remove heat (

The Self-Validating Calculation:

Before starting, calculate the Adiabatic Temperature Rise (

- : Enthalpy of reaction (J/mol)

- : Concentration (mol/L)

- : Specific heat capacity of the solvent (J/kg·K)

- : Density ( kg/L )

Critical Rule: If

plus your starting temperature exceeds the boiling point of your solvent or the decomposition temperature of your reagent (e.g., diazo compounds), you are in a Critical Safety Zone . You must use dosing control.

Module 2: Dosing Dynamics & The Feedback Loop

User Query: "I'm adding dropwise, but the temperature still spikes unpredictably. What is the correct addition rate?"

Scientist’s Analysis: "Dropwise" is not a metric. It is a vague instruction that fails at scale. The correct addition rate is not time-based (e.g., "add over 1 hour"); it is temperature-based .

You must implement a Gravimetric Feedback Loop . The pump should only dispense reagent when the reactor temperature (

Protocol: Adaptive Dosing Setup

-

Establish Baseline: Set jacket temperature (

) to -

Define Hysteresis: Set

C. Set Stop Trigger = -

Active Monitoring:

-

If

C -

If

C -

If

C

-

-

End Point: Continue agitation for 30 mins post-addition to ensure conversion of any accumulated reagent.

Visualizing the Control Logic

Caption: Figure 1. Adaptive Dosing Feedback Loop. The pump activity is enslaved to the reactor's internal temperature, preventing accumulation of unreacted reagent.

Module 3: Scale-Up – When "Lab Safe" Becomes "Plant Deadly"

User Query: "This worked perfectly in a 100mL flask. In the 5L reactor, the impurity profile is terrible and it got dangerously hot. Why?"

Scientist’s Analysis:

You are fighting geometry. As you scale up, the volume (heat generator) increases cubically (

The Data: Heat Transfer Area Decline

| Scale | Vessel Diameter (approx) | Volume (V) | Surface Area (A) | A/V Ratio (Cooling Efficiency) |

| Lab Flask | 6 cm | 100 mL | ~0.01 | 100 |

| Pilot Reactor | 20 cm | 5 Liters | ~0.15 | 30 |

| Production | 1.2 m | 1,000 Liters | ~5.0 | 5 |

Troubleshooting Protocol:

-

Cryogenics are not magic: Lowering the jacket temperature to

C might freeze the reaction wall, reducing heat transfer further ( -

Dilution: If cooling area is the bottleneck, increase the solvent volume to act as a "heat sink."

-

Turbulence: Ensure your impeller Reynolds number (

) is

Visualizing the Scale-Up Trap

Caption: Figure 2. The Surface Area to Volume (A/V) Trap. As scale increases, passive cooling fails, necessitating active dosing control.

Module 4: Selectivity & Impurity Management

User Query: "I am seeing high levels of benzoic acid and dimer impurities. Is my temperature too high?"

Scientist’s Analysis: Yes, and possibly no.

-

High Temp (Hydrolysis): In Schotten-Baumann conditions (aqueous base), high temperatures (

C) accelerate the reaction of Acid Chloride with Water (Hydrolysis) faster than with the Amine. -

Low Temp (Accumulation): If you cool too much (

C), the reaction stalls. You continue adding Acid Chloride, which accumulates. When the reaction finally starts, it "kicks" all at once—causing a massive exotherm that leads to... high temperature impurities.

The "Sweet Spot" Protocol:

-

Target:

C to -

pH Control: Maintain pH 8-10. Too high (pH >12) accelerates hydrolysis. Too low (pH <7) protonates the amine, deactivating it.

Visualizing Competitive Pathways

Caption: Figure 3. Competitive Reaction Pathways. Temperature excursions favor hydrolysis, while excess reagent drives dimer formation.

References

-

American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Scale-Up Risks. [Link]

-

Organic Process Research & Development (OPRD). Scale-up of Exothermic Reactions: The Schotten-Baumann Synthesis. [Link] (General Journal Landing Page for verification of topic relevance)

-

Stanford University Environmental Health & Safety. Scale-Up Reaction Safety Guide. [Link]

-

H.E.L Group. Process Safety and Scale-up: Adiabatic Calorimetry. [Link]

-

Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. [Link]

Purification of 4-Methyl-2-nitro-N-phenyl-benzamide from tarry byproducts

Technical Support Center: Purification of 4-Methyl-2-nitro-N-phenyl-benzamide

Ticket ID: #PUR-MNPB-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Subject: Removal of tarry byproducts from nitro-benzamide synthesis

Executive Summary

You are encountering "tarry" byproducts during the isolation of 4-Methyl-2-nitro-N-phenyl-benzamide . This is a common issue in the acylation of nitro-anilines or the coupling of nitro-benzoic acids. The "tar" is typically a complex mixture of:

-

Oxidized Anilines: If aniline derivatives were used, they readily oxidize to form dark, azo-polymeric tars.

-

Unreacted Acid Chlorides: Hydrolyzed to acids which trap solvent.

-

Occluded Solvents: Nitro groups increase polarity, often causing the product to "oil out" rather than crystallize, trapping impurities.

This guide provides a tiered purification strategy, moving from chemical decontamination to physical isolation.[1]

Module 1: The "Deep Clean" Workup (Chemical Decontamination)

Use this protocol BEFORE attempting recrystallization. If your crude is already a solid tar, dissolve it in Ethyl Acetate and proceed.

The Logic: Tars are often slightly acidic (phenolic oxidation products) or basic (oligomerized amines). A rigorous acid/base wash sequence breaks the "solubility lock" these impurities have on your product.

Protocol:

-

Dissolution: Dissolve the crude tar in Ethyl Acetate (EtOAc) . Use ~20 mL per gram of crude.

-

Note: If insoluble, add a small amount of Dichloromethane (DCM), but EtOAc is preferred for the washing steps.

-

-

Acid Wash (Removes Amines): Wash the organic layer 2x with 1M HCl (cold).

-

Base Wash (Removes Acids): Wash the organic layer 2x with Saturated NaHCO₃ .

-

Brine Wash: Wash 1x with saturated NaCl to remove trapped water.

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is too aggressive and can trap polar amides.

Visualization: The Decontamination Workflow

Figure 1: Standard chemical decontamination workflow to remove tar precursors.

Module 2: Activated Carbon & Silica Filtration (Physical Removal)

Use this if the product is still dark brown/black after Module 1.

The Logic: Nitro-compounds and their oxidation byproducts are highly conjugated (colored) and "sticky." Activated carbon adsorbs these planar, conjugated impurities. A silica pad acts as a mechanical filter for polymers that pass through paper filters.

Protocol:

-

Carbon Treatment:

-

Dissolve the semi-solid from Module 1 in boiling Ethanol (95%) .

-

Add Activated Charcoal (approx. 5-10% weight of crude).

-

Boil for 5-10 minutes.

-

Hot Filtration: Filter while hot through a pre-warmed Celite pad.

-

Critical: If you let it cool, the product will crystallize in the charcoal.

-

-

-

The Silica Plug (Alternative for stubborn tars):

-

Dissolve crude in a minimum amount of DCM/EtOAc (1:1).

-

Prepare a sintered glass funnel with a 2-inch layer of Silica Gel.

-

Pour the solution over the silica and flush with EtOAc.

-

The black tar usually sticks to the top of the silica; the yellow/pale product passes through.

-

Module 3: Recrystallization (The Final Polish)

Target State: Pale yellow or white needles/powder.

Recommended Solvent Systems: Based on the polarity of the nitro and amide groups, the following systems are most effective.

| Solvent System | Ratio (v/v) | Application | Notes |

| Ethanol / Water | Start with pure EtOH | Primary Choice | Dissolve in hot EtOH. Add hot water dropwise until turbid. Cool slowly. |

| EtOAc / Hexanes | 1:3 to 1:5 | Secondary Choice | Good if the compound is very soluble in alcohol. |

| Toluene | Pure | For "Oiling" Issues | High boiling point allows better separation of product from lower-melting tars. |

Protocol (EtOH/Water):

-

Dissolve crude in minimum boiling Ethanol.

-

Remove from heat. Add hot water dropwise until a faint cloudiness persists.

-

Add one drop of Ethanol to clear the solution.

-

Seed it: If you have a pure crystal, add it now.[6] If not, scratch the glass side with a rod.

-

Slow Cool: Wrap the flask in a towel and let it reach room temperature undisturbed. Then move to 4°C fridge.

Visualization: Troubleshooting Decision Matrix

Figure 2: Decision matrix for selecting the correct purification module based on physical state.

Troubleshooting & FAQs

Q: The product "oils out" (forms a liquid blob) instead of crystallizing. Why? A: This happens when the melting point of the solvated product is lower than the boiling point of the solvent mixture.

-

Fix: Re-heat to dissolve the oil. Add a "seed" crystal.[6] If it oils again, switch to a solvent with a similar polarity but higher boiling point (e.g., Toluene) or use a larger volume of solvent to keep the concentration lower. Vigorously stirring the oil as it cools can sometimes induce solidification.

Q: My filtrate is clogging the filter paper immediately. A: You likely have microscopic tar particles or the product is crashing out too fast.

-

Fix: Use a Celite pad (diatomaceous earth) over your filter paper. This prevents the pores from clogging. Ensure your funnel is pre-heated if doing a hot filtration.[5]

Q: The product is pure by NMR but still looks grey/brown. A: Trace colored impurities (azo dyes) have high extinction coefficients; a tiny amount causes visible color.

-

Fix: This is cosmetic. If high purity is required for biological assay, repeat Module 2 (Silica Plug) . Recrystallization is poor at removing trace dyes; adsorption (Silica/Carbon) is better.

References

-

Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7] Longman Scientific & Technical. (Standard protocols for amide purification and recrystallization solvents).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for specific solvent systems for nitro-compounds).

-

BenchChem. (2025).[8][9] Strategies to reduce impurities in benzamide synthesis. (General guidance on amide workups and byproduct removal).

-

Furniss, B. S., et al. (1989). Practical Organic Chemistry. (Techniques for hot filtration and carbon treatment).

Sources

- 1. reddit.com [reddit.com]

- 2. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability and Hydrolysis of 4-Methyl-2-nitro-N-phenyl-benzamide

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 4-Methyl-2-nitro-N-phenyl-benzamide under acidic hydrolysis conditions. Our goal is to equip you with the scientific rationale and practical steps needed to anticipate challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is acidic amide hydrolysis, and why is its stability a concern for this specific molecule?

A: Acid-catalyzed hydrolysis is a chemical reaction in which an amide bond is cleaved by reaction with water in the presence of an acid catalyst, yielding a carboxylic acid and an amine.[1] For 4-Methyl-2-nitro-N-phenyl-benzamide, this process would break the central amide linkage to form 4-methyl-2-nitrobenzoic acid and aniline.

Understanding the stability of this amide bond is critical in several contexts:

-

Drug Development: If this molecule is a drug candidate, its stability in the acidic environment of the stomach (gastric fluid) is a key parameter for determining its oral bioavailability and degradation profile.

-

Organic Synthesis: The amide may be a stable intermediate where protecting groups need to be removed under acidic conditions without cleaving the amide itself. Conversely, cleaving the amide might be a desired synthetic step.

-

Analytical Chemistry: Predicting stability helps in developing robust analytical methods and defining appropriate storage conditions.

Amides are generally the most stable of the carboxylic acid derivatives, and their hydrolysis often requires harsh conditions such as prolonged heating with strong acids or bases.[2][3][4][5]

Q2: How do the specific substituents (4-methyl and 2-nitro) on the benzoyl ring influence the rate of acidic hydrolysis?

A: The stability of the amide bond in 4-Methyl-2-nitro-N-phenyl-benzamide is governed by a complex interplay of electronic and steric effects from its substituents.

-

Electronic Effects: The acid-catalyzed mechanism begins with the protonation of the amide's carbonyl oxygen.[2][6] This step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) at the ortho position, the nitro group significantly increases the electrophilicity of the carbonyl carbon. This effect accelerates the rate of hydrolysis compared to an unsubstituted benzamide.[7]

-

Methyl Group (-CH₃): As an electron-donating group (EDG) at the para position, the methyl group slightly counteracts the effect of the nitro group by donating electron density to the ring, which can marginally slow the hydrolysis rate.[7]

-

-

Steric Effects: The nitro group at the ortho position can physically block the approach of the water molecule to the carbonyl carbon. This steric hindrance can significantly retard the rate of hydrolysis.[7]

Q3: What are the final products of a complete acidic hydrolysis reaction?

A: Upon complete hydrolysis, the amide bond is cleaved. The reaction with water in the presence of a strong acid (like HCl) will yield 4-methyl-2-nitrobenzoic acid and the ammonium salt of aniline (anilinium chloride). The amine product is protonated by the strong acid in the reaction medium, which makes the final step of the reaction essentially irreversible.[6][8]

Reaction Scheme: 4-Methyl-2-nitro-N-phenyl-benzamide + H₂O + H⁺ → 4-Methyl-2-nitrobenzoic Acid + Aniline

Under acidic conditions, the aniline product will exist as its conjugate acid (anilinium ion).

Q4: What are the typical starting conditions for attempting the hydrolysis of a sterically hindered and electronically complex amide?

A: Given the expected stability, mild conditions are unlikely to be effective. A robust starting point would involve refluxing the amide in a concentrated mineral acid.

-

Acid: 6M Hydrochloric Acid (HCl) or 3M Sulfuric Acid (H₂SO₄).

-

Temperature: Reflux (typically ~100-110 °C).

-

Time: Start with a 12-24 hour reaction time, monitoring progress periodically.

These conditions are significantly harsher than those required for ester hydrolysis, reflecting the high stability of the amide bond.[3][9]

Troubleshooting Guide for Experimental Work

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Reaction is slow or incomplete after 24 hours. | 1. Steric Hindrance: The ortho-nitro group is sterically hindering the attack of water. 2. Insufficient Energy: The activation energy for the reaction is not being overcome at the current temperature. 3. Insufficient Acid Concentration: The initial protonation of the carbonyl is not favored. | 1. Increase Temperature: If using reflux in aqueous acid, consider switching to a higher-boiling solvent like dioxane with aqueous acid, or use sealed-tube conditions to exceed 100 °C. 2. Increase Acid Concentration: Move from 6M HCl to concentrated HCl. 3. Prolong Reaction Time: Continue the reaction for 48-72 hours, monitoring by TLC or HPLC. |

| Formation of dark, tarry side products. | 1. Degradation: The harsh acidic and high-temperature conditions are causing the aromatic rings or the nitro group to degrade. 2. Side Reactions: If using sulfuric acid, sulfonation of the aromatic rings can occur at high temperatures. | 1. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. 2. Change the Acid: Switch from H₂SO₄ to HCl to avoid sulfonation. 3. Use a Cosolvent: Adding a cosolvent like acetic acid can sometimes improve solubility and allow for lower reaction temperatures. |

| Difficulty in isolating and purifying products. | 1. Product Solubility: The resulting carboxylic acid may be soluble in the acidic aqueous medium. The anilinium salt is also water-soluble. 2. Emulsion Formation: During workup and extraction, emulsions can form. | 1. Basify for Extraction: After the reaction, carefully neutralize the mixture with a base (e.g., NaOH) to pH ~1-2 to precipitate the carboxylic acid, which can then be filtered or extracted. Further basification will deprotonate the anilinium to free aniline, which can be extracted with an organic solvent. 2. Workup Carefully: During extraction, add brine (saturated NaCl solution) to break up emulsions. |

Visualizing the Process and Influences

Mechanism of Acid-Catalyzed Amide Hydrolysis